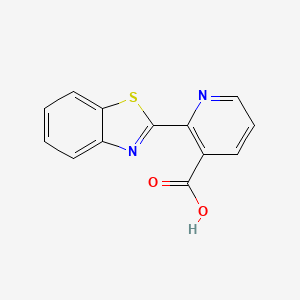

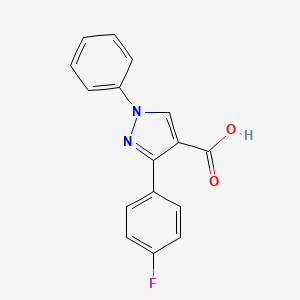

2-Benzothiazol-2-yl-nicotinic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of benzothiazole derivatives, including compounds similar to 2-Benzothiazol-2-yl-nicotinic acid, has been extensively studied. Modern approaches to the synthesis involve both conventional multistep processes and one-pot, atom economy procedures, adhering to green chemistry principles using simple reagents. The easy functionalization of the benzothiazole moiety allows for its use as a highly reactive building block in organic and organoelement synthesis, including pharmacologically active heterocycles (Zhilitskaya, Shainyan, & О. Yarosh, 2021).

Molecular Structure Analysis

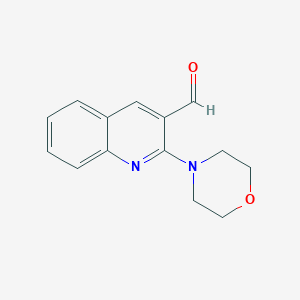

Benzothiazole derivatives are characterized by their bicyclic structure, consisting of a benzene ring fused with a thiazole ring. This unique structure contributes to their varied biological and chemical properties. The molecular structure of these compounds can be tailored through various synthetic approaches, enabling the creation of a diverse range of derivatives with specific functionalities (Elgemeie, Azzam, & Osman, 2020).

Chemical Reactions and Properties

Benzothiazole compounds, including 2-Benzothiazol-2-yl-nicotinic acid, undergo a variety of chemical reactions, owing to the reactive sites on both the benzene and thiazole rings. These reactions include halogenation, nitration, sulfonation, and alkylation, which can further modify the compound's chemical properties for specific applications. The presence of the nicotinic acid moiety adds another layer of reactivity, allowing for additional functionalization and conjugation reactions (Mendieta-Wejebe et al., 2023).

Physical Properties Analysis

The physical properties of 2-Benzothiazol-2-yl-nicotinic acid, such as melting point, boiling point, and solubility, are influenced by its molecular structure. The benzothiazole core imparts rigidity and planarity to the molecule, affecting its crystal structure and, consequently, its melting point. Solubility can vary significantly with different substitutions on the benzothiazole and nicotinic acid rings, impacting its behavior in various solvents and applications (Magar, 2023).

Chemical Properties Analysis

2-Benzothiazol-2-yl-nicotinic acid exhibits a range of chemical properties, including acidic and basic behaviors, due to the presence of nicotinic acid and the benzothiazole moiety. These properties are crucial for its interaction with biological molecules and its overall bioactivity. The compound's reactivity can be further manipulated through substitution reactions, enabling the design of molecules with targeted chemical behaviors for specific research or therapeutic applications (Keri, Patil, Patil, & Budagumpi, 2015).

科学的研究の応用

-

Anti-tubercular Compounds

- Field : Medicinal Chemistry

- Application : Benzothiazole derivatives have been synthesized for use as anti-tubercular compounds .

- Methods : Synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .

- Results : The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs. The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .

-

Pharmaceutical Chemistry

- Field : Pharmaceutical Chemistry

- Application : The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry .

- Methods : This review deals with the synthetic approaches developed so far for the synthesis of 2-arylbenzothiazoles .

- Results : This study gives a current precis of research on the fabrication of 2-arylbenzothiazoles through different synthetic pathways .

-

Antibacterial Activities

- Field : Microbiology

- Application : Benzothiazole derivatives have been investigated for their in vitro antibacterial activities against Escherichia coli strains, Proteus species, Staphylococcus aureus and Pseudomonas aeruginosa .

- Methods : The antibacterial properties of the title compound derivatives were investigated using serial plate dilution method .

- Results : The results of these investigations are not specified in the sources .

-

Anti-fungal Compounds

- Field : Microbiology

- Application : Benzothiazole derivatives have been investigated for their in vitro anti-fungal activities .

- Methods : The anti-fungal properties of the title compound derivatives were investigated using various methods .

- Results : The results of these investigations are not specified in the sources .

-

Anti-oxidant Compounds

- Field : Biochemistry

- Application : Benzothiazole derivatives have been investigated for their in vitro anti-oxidant activities .

- Methods : The anti-oxidant properties of the title compound derivatives were investigated using various methods .

- Results : The results of these investigations are not specified in the sources .

-

Anti-inflammatory Compounds

- Field : Pharmacology

- Application : Benzothiazole derivatives have been investigated for their in vitro anti-inflammatory activities .

- Methods : The anti-inflammatory properties of the title compound derivatives were investigated using various methods .

- Results : The results of these investigations are not specified in the sources .

-

Anti-diabetic Compounds

- Field : Pharmacology

- Application : Benzothiazole derivatives have been investigated for their in vitro anti-diabetic activities .

- Methods : The anti-diabetic properties of the title compound derivatives were investigated using various methods .

- Results : The results of these investigations are not specified in the sources .

-

Anti-viral Compounds

- Field : Virology

- Application : Benzothiazole derivatives have been investigated for their in vitro anti-viral activities .

- Methods : The anti-viral properties of the title compound derivatives were investigated using various methods .

- Results : The results of these investigations are not specified in the sources .

-

Anti-malarial Compounds

- Field : Parasitology

- Application : Benzothiazole derivatives have been investigated for their in vitro anti-malarial activities .

- Methods : The anti-malarial properties of the title compound derivatives were investigated using various methods .

- Results : The results of these investigations are not specified in the sources .

-

Hypoglycemic Activity

- Field : Endocrinology

- Application : Benzothiazole derivatives have been investigated for their in vitro hypoglycemic activities .

- Methods : The hypoglycemic properties of the title compound derivatives were investigated using various methods .

- Results : The results of these investigations are not specified in the sources .

-

Anti-inflammatory Compounds

- Field : Immunology

- Application : Benzothiazole derivatives have been investigated for their in vitro anti-inflammatory activities .

- Methods : The anti-inflammatory properties of the title compound derivatives were investigated using various methods .

- Results : The results of these investigations are not specified in the sources .

-

Endothelial Lipase Inhibitors

- Field : Biochemistry

- Application : Benzothiazole derivatives have been investigated for their in vitro endothelial lipase inhibitory activities .

- Methods : The endothelial lipase inhibitory properties of the title compound derivatives were investigated using various methods .

- Results : The results of these investigations are not specified in the sources .

将来の方向性

特性

IUPAC Name |

2-(1,3-benzothiazol-2-yl)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O2S/c16-13(17)8-4-3-7-14-11(8)12-15-9-5-1-2-6-10(9)18-12/h1-7H,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSVBCUFEFFICAZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC=N3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20357604 |

Source

|

| Record name | 2-Benzothiazol-2-yl-nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzothiazol-2-yl-nicotinic acid | |

CAS RN |

728-66-5 |

Source

|

| Record name | 2-Benzothiazol-2-yl-nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea](/img/structure/B1270483.png)

![4-Phenyl-5-p-tolyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1270495.png)

![3-[Bis(2-hydroxyethyl)amino]benzoic acid](/img/structure/B1270496.png)

![5-[(Dimethylamino)methyl]-2-furoic acid](/img/structure/B1270500.png)